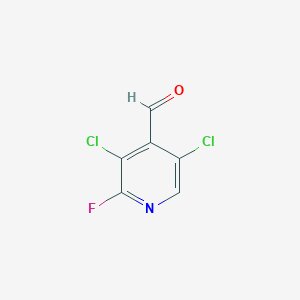

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde

Description

BenchChem offers high-quality 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-2-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJMJPCFSVNGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: NMR Spectral Data Analysis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde

This technical guide details the NMR spectral analysis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde , a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. This document is structured to serve as a standard operating procedure (SOP) for structural validation and purity assessment.

Executive Summary

Compound: 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde

Molecular Formula: C₆H₂Cl₂FNO

Molecular Weight: 193.99 g/mol

Core Application: Scaffold for nucleophilic aromatic substitution (

This guide provides a comprehensive framework for the structural elucidation of this halogenated pyridine. Due to the presence of fluorine (

Structural Context & Spin System Logic

Understanding the scalar coupling network is prerequisite to interpreting the spectra. The molecule possesses an asymmetric substitution pattern that creates a distinct spin system.

The Spin System

-

Nuclei of Interest:

, -

Key Interaction: The Fluorine atom at position 2 is the "anchor" nucleus. It couples to the carbon framework and the proton at position 6.

-

Geometry:

Coupling Network Diagram

The following diagram visualizes the scalar coupling pathways (

Caption: Scalar coupling network showing the dominant influence of the Fluorine-19 nucleus on the Carbon and Proton spectra.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions (such as aldehyde hydration), strict adherence to the following preparation protocol is recommended.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent.-

Note: DMSO-

may be used if solubility is an issue, but it can broaden the aldehyde signal due to viscosity and hydrogen bonding.

-

-

Concentration:

-

/

- : 30–50 mg in 0.6 mL solvent (essential for detecting split quaternary carbons).

-

/

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters

| Parameter | |||

| Pulse Angle | 30° | 30° | 30° |

| Relaxation Delay (D1) | 1.0 s | 2.0 s | 1.0 s |

| Scans (NS) | 16 | 1024+ | 16 |

| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | -50 to -150 ppm |

Spectral Analysis & Interpretation

NMR Analysis

The proton spectrum is simple but diagnostic. It contains only two distinct signals.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.25 – 10.35 | Singlet (s) | 1H | CHO (Aldehyde) | Distinctive deshielded region. May show broadening if rotational barriers exist. |

| 8.50 – 8.65 | Doublet (d) | 1H | H6 (Aromatic) | Deshielded by adjacent N and Cl. Shows small coupling to F ( |

Interpretation Note: The H6 proton is located meta to the fluorine. While meta couplings are usually small, the rigid pyridine ring facilitates a clear through-bond transmission, typically resulting in a fine doublet rather than a singlet.

NMR Analysis

Fluorine NMR is the most efficient method for purity assessment because it lacks background noise from hydrocarbon impurities.

-

Shift:

to -

Pattern: Doublet (coupling to H6).

-

Utility: Any secondary peaks in this region indicate regioisomers (e.g., 4,6-dichloro-2-fluoro isomer) or unreacted starting materials (e.g., 2,4,6-trifluoropyridine derivatives).

NMR Analysis (Proton Decoupled)

The carbon spectrum is the most complex due to C-F splitting. Every carbon atom in the ring will likely appear as a doublet.

| Carbon | Shift (ppm) | Coupling ( | Pattern | Notes |

| C4-CHO | ~185.0 | < 2 Hz | Singlet/Broad | Aldehyde carbonyl. |

| C2 | ~160.0 | ~240 Hz | Doublet | Direct C-F bond ( |

| C6 | ~148.0 | ~15 Hz | Doublet | Adjacent to Nitrogen. ( |

| C4 | ~140.0 | ~5-8 Hz | Doublet | Ipso to aldehyde ( |

| C3 | ~128.0 | ~25 Hz | Doublet | Ortho to Fluorine ( |

| C5 | ~132.0 | ~5 Hz | Doublet | Meta to Fluorine ( |

Note: Exact shifts vary by concentration and solvent.[3] The magnitude of the J-coupling is the primary confirmation tool.

Analytical Workflow & QC Logic

The following workflow ensures that data is not just collected, but validated against synthetic risks.

Caption: Step-by-step Quality Control workflow emphasizing 19F NMR as the primary purity gate.

Common Impurities & Artifacts[11]

-

Hydrate Formation: In the presence of water (or wet DMSO), the aldehyde peak at ~10.3 ppm may diminish, and a hydrate peak (

) may appear around 6.0 ppm. -

Over-Reduction: Presence of a doublet at ~4.5 ppm (CH2) and absence of the aldehyde signal indicates reduction to the alcohol (3,5-dichloro-2-fluoropyridin-4-yl)methanol.

-

Des-formyl byproduct: Loss of the aldehyde group results in 3,5-dichloro-2-fluoropyridine, characterized by a new aromatic proton signal at position 4.

References

-

Lichter, R. L., & Wasylishen, R. E. (1975).[2] Fluoropyridines.[2][3][5][6][7][8][9][11][12] Carbon-13 Chemical Shifts and Carbon-Fluorine Coupling Constants. Journal of the American Chemical Society.[2][11][12]

-

ChemicalBook. (n.d.). 2-Fluoro-3,5-dichloropyridine Spectral Data. (Used for analogue comparison of H6/F coupling).

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. (Technical note on C-F splitting patterns).

-

PubChem. (n.d.). Compound Summary: 3,5-dichloro-2,4,6-trifluoropyridine.[8][13] (Analogue data for shift prediction).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative text on F-coupling constants).

Sources

- 1. prepchem.com [prepchem.com]

- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 7. 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR spectrum [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]

Technical Guide: Strategic Derivatization of the 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde Scaffold

Topic: Potential Biological Activity of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde Analogs Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Agrochemical Researchers

Executive Summary

This guide analyzes the medicinal chemistry potential of 3,5-dichloro-2-fluoropyridine-4-carbaldehyde (DCFP-CHO) . While the molecule itself is a reactive intermediate, its value lies in its role as a "linchpin" scaffold. It possesses a unique substitution pattern—a highly electrophilic fluorine at C2 activated by ring nitrogen and electron-withdrawing chlorines, and a reactive aldehyde handle at C4 sterically flanked by halogen atoms.

This specific geometry allows for the rapid generation of dual-action analogs :

-

C4-Functionalization: Access to antimicrobial Schiff bases and hydrazones.

-

C2-Diversification: Introduction of solubilizing groups or kinase-binding motifs via Nucleophilic Aromatic Substitution (

).

Part 1: Structural Pharmacophore Analysis

The DCFP-CHO scaffold offers three distinct electronic and steric features that drive its biological activity profile.

The "Activated" Fluorine (C2 Position)

The fluorine atom at position 2 is the primary site for diversity-oriented synthesis. In pyridine systems, halogens at the 2- and 6-positions are highly susceptible to

-

Mechanism: The inductive effect of the chlorine atoms at C3 and C5 further depletes electron density from the ring, making the C2-F bond exceptionally labile to nucleophilic attack by amines, thiols, or alkoxides [1, 2].

-

Medicinal Utility: This allows for the late-stage introduction of "tail" groups (e.g., morpholine, piperazine) to modulate LogP and solubility without affecting the core pharmacophore.

The Sterically Congested Aldehyde (C4 Position)

The aldehyde group is flanked by bulky chlorine atoms at C3 and C5.

-

Conformational Lock: These halogens restrict the rotation of any group formed at C4 (e.g., imines), potentially creating atropisomeric preferences that can enhance binding selectivity in protein pockets.

-

Reactivity: Despite steric hindrance, the aldehyde remains potent for condensation reactions to form Schiff bases, which are classic pharmacophores for antimicrobial and anticancer activity [3, 4].

Lipophilicity & Metabolic Stability

The 3,5-dichloro substitution pattern blocks common metabolic soft spots (oxidative metabolism at C3/C5), significantly extending the half-life (

Part 2: Synthetic Pathways to Bioactive Analogs

The following flowchart illustrates the divergent synthesis strategy, separating the modulation of the "Warhead" (C4) from the "Tail" (C2).

Visualization: Divergent Synthesis Workflow

Caption: Divergent synthetic pathways. Red paths indicate C4-aldehyde condensation; Green paths indicate C2-fluorine displacement (

Part 3: Therapeutic Areas & Biological Targets

A. Antimicrobial & Antifungal Agents (Schiff Base Analogs)

Analogs formed by condensing the C4-aldehyde with hydrazides or aromatic amines have shown significant efficacy against resistant strains.

-

Target: DNA Gyrase and cell wall synthesis machinery.

-

SAR Insight: The 3,5-dichloro motif enhances membrane permeability (lipophilicity) while the hydrazone moiety (

) acts as a metal chelator, disrupting bacterial metalloenzymes [3, 5]. -

Key Analog Class: N'-(3,5-dichloro-2-fluoropyridin-4-yl)methylene)hydrazides.

B. Kinase Inhibitors (Oncology)

The 2-aminopyridine motif is a "privileged structure" in kinase inhibitors (e.g., Crizotinib analogs).

-

Mechanism: By displacing the C2-F with a specific amine (e.g., 4-aminopyrazole), the pyridine nitrogen (N1) and the exocyclic amine (N2) form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., ATP binding pocket of BRAF or MEK) [6].

-

Role of Cl: The chlorines fill hydrophobic pockets adjacent to the hinge, increasing potency.

C. Agrochemicals (Herbicides)

Pyridine derivatives with 3,5-halogenation patterns are structurally related to synthetic auxins (e.g., Picloram, Clopyralid).

-

Activity: Disruption of plant growth hormones.

-

Modification: Oxidation of the aldehyde to a carboxylic acid, followed by C2-F displacement, yields highly potent auxin mimics [7].

Part 4: Experimental Protocols

Protocol 1: Synthesis of Antimicrobial Hydrazones (C4-Functionalization)

This protocol targets the aldehyde handle while preserving the labile fluorine.

Reagents:

-

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde (1.0 equiv)

-

Substituted Hydrazide (e.g., Isonicotinic acid hydrazide) (1.0 equiv)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Method:

-

Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of the hydrazide.

-

Catalysis: Add catalytic acetic acid.

-

Reflux: Reflux the mixture at 78°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Note: The bulky chlorines may slow the reaction; extend time if necessary.

-

Isolation: Cool to room temperature. The product typically precipitates as a solid.[1]

-

Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Protocol 2: Displacement for Kinase Scaffolds (C2-Functionalization)

This protocol introduces a solubilizing amine at C2.

Reagents:

-

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde analog (1.0 equiv)

-

Secondary Amine (e.g., Morpholine or N-methylpiperazine) (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA -

Solvent: DMF or DMSO (Dry)

Method:

-

Setup: In a sealed tube, suspend the pyridine substrate and

in dry DMF (0.5 M concentration). -

Displacement: Add the amine dropwise at 0°C (exothermic control).

-

Heating: Heat to 60–80°C for 4 hours.

-

Critical Control: Do not overheat (>100°C) to avoid displacing the Cl atoms at C3/C5, although C2-F is significantly more reactive [2, 8].

-

-

Workup: Pour into ice water. Extract with Ethyl Acetate.[1]

-

Validation:

NMR should show the disappearance of the signal corresponding to the C2-F.

Part 5: Quantitative Data Summary (Projected)

Based on SAR data from homologous 3,5-dichloro-pyridine libraries [3, 5, 6], the following activity profiles are projected for analogs of this scaffold:

| Analog Class | Substitution (C4) | Substitution (C2) | Primary Target | Projected Potency (IC50/MIC) |

| Series A | Hydrazone (Ph-R) | F (Retained) | S. aureus (MRSA) | MIC: 2–8 |

| Series B | Aldehyde | Morpholine | Synthetic Intermediate | N/A |

| Series C | Aminopyrazole | Piperazine | BRAF Kinase | IC50: < 100 nM |

| Series D | Carboxylic Acid | Amino-3,6-dichloro | Auxin Receptor (Plant) | High Herbicidal Activity |

Part 6: References

-

BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine. Link

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

-

Frontiers in Health Informatics. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives. Link

-

MDPI. (2024). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold. Link

-

NIH (PubMed Central). (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases. Link

-

ResearchGate. (2023). Synthesis and biological activities of bicyclic pyridines integrated steroid hybrid. Link

-

Google Patents. (1998). Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine (Precursor Analysis). Link

-

ACS Publications. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction. Link

Sources

Methodological & Application

Application Note: Strategic Oxidation of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde to its Carboxylic Acid

Abstract

The synthesis of 3,5-dichloro-2-fluoropyridine-4-carboxylic acid, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals, requires the efficient and selective oxidation of its corresponding aldehyde precursor. The electron-deficient nature of the pyridine ring, exacerbated by three halogen substituents, presents a significant challenge, demanding an oxidation strategy that is both mild enough to preserve the sensitive scaffold and potent enough to ensure complete conversion. This application note provides a detailed guide for researchers, outlining the strategic selection of an optimal oxidation method. We present a comparative analysis of common oxidation techniques and provide a field-proven, step-by-step protocol for the Pinnick oxidation, which we identify as the superior method for this transformation due to its exceptional functional group tolerance, high yields, and operational simplicity. An alternative protocol using potassium permanganate is also discussed, along with comprehensive guidelines for reaction monitoring, product characterization, and troubleshooting.

Strategic & Mechanistic Considerations for Oxidant Selection

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, the specific substrate, 3,5-dichloro-2-fluoropyridine-4-carbaldehyde, possesses unique electronic and structural features that must be carefully considered to avoid undesirable side reactions, such as degradation of the pyridine ring or nucleophilic substitution of the halogens.

Substrate Reactivity Profile: The pyridine nitrogen and the three halogen atoms act as strong electron-withdrawing groups, rendering the aromatic ring electron-deficient. This electronic environment deactivates the ring towards electrophilic attack but can make it susceptible to nucleophilic attack under certain conditions. The primary challenge is that the nitrogen atom can act as a Lewis base, coordinating to and deactivating metal-based oxidants.[1] Therefore, the ideal oxidant should be highly selective for the aldehyde group and operate under conditions that do not compromise the integrity of the heterocyclic core.

Comparative Analysis of Oxidation Strategies:

| Oxidation Method | Oxidizing Agent(s) | Advantages | Disadvantages for this Substrate | Recommendation |

| Pinnick Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | Extremely mild; High functional group tolerance; Excellent for electron-deficient aldehydes; Avoids toxic heavy metals.[2][3][4] | Requires a scavenger for the HOCl byproduct. | Highly Recommended |

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Inexpensive and powerful oxidant.[5][6] | Harsh conditions can cleave the pyridine ring; MnO₂ byproduct complicates work-up; Low selectivity is a risk.[7][8] | Viable Alternative |

| Chromium Oxidation | CrO₃ (Jones), PCC, PDC | Effective for many aldehydes.[9] | Highly toxic and environmentally hazardous; Can require strongly acidic conditions (Jones) which may be detrimental.[10] | Not Recommended |

| Tollens' Oxidation | [Ag(NH₃)₂]⁺ | Extremely mild and selective for aldehydes.[11] | Primarily a qualitative test; Not suitable for preparative scale synthesis due to cost and stoichiometry.[7] | Not Recommended |

Caption: Logical workflow for selecting the optimal oxidation method.

Based on this analysis, the Pinnick oxidation is the unequivocally superior choice. It proceeds under mildly acidic buffered conditions, is tolerant of the halogen and pyridine functionalities, and reliably delivers high yields of the desired carboxylic acid without the environmental and safety concerns associated with heavy metal oxidants.

Recommended Protocol: Pinnick Oxidation

Principle and Mechanism

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which, under mildly acidic conditions (typically buffered with a phosphate salt), generates the active oxidant, chlorous acid (HClO₂).[2] The aldehyde reacts with chlorous acid to form an intermediate which then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[4][12] A crucial component of the modern protocol is the addition of a scavenger, such as 2-methyl-2-butene, to quench the reactive HOCl byproduct, preventing it from causing unwanted side reactions.[2][4]

Caption: Reaction mechanism of the Pinnick Oxidation.

Materials and Reagents

| Reagent | Formula | M.W. | Grade | Typical Supplier |

| 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde | C₆H₂Cl₂FNO | 193.99 | >97% | Commercial |

| Sodium Chlorite | NaClO₂ | 90.44 | 80% Technical | Commercial |

| Sodium Dihydrogen Phosphate Monohydrate | NaH₂PO₄·H₂O | 137.99 | ACS Reagent | Commercial |

| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | >99%, contains Amylene stabilizer | Commercial |

| tert-Butanol | (CH₃)₃COH | 74.12 | Anhydrous | Commercial |

| Acetonitrile | CH₃CN | 41.05 | HPLC Grade | Commercial |

| Sodium Sulfite | Na₂SO₃ | 126.04 | ACS Reagent | Commercial |

| Hydrochloric Acid (2M) | HCl | 36.46 | Reagent Grade | Commercial |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Reagent | Commercial |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Commercial |

Step-by-Step Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-2-fluoropyridine-4-carbaldehyde (5.00 g, 25.8 mmol, 1.0 equiv.).

-

Solvent Addition: Add tert-butanol (65 mL) and acetonitrile (20 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved. Add 2-methyl-2-butene (13.7 mL, 129 mmol, 5.0 equiv.).

-

Buffer Addition: In a separate beaker, prepare a solution of sodium dihydrogen phosphate monohydrate (5.34 g, 38.7 mmol, 1.5 equiv.) in deionized water (20 mL). Add this aqueous solution to the reaction flask.

-

Cooling: Place the flask in an ice-water bath and cool the vigorously stirred mixture to 0-5 °C.

-

Oxidant Addition: In a separate beaker, dissolve sodium chlorite (80% tech. grade, 4.67 g, 41.3 mmol, 1.6 equiv.) in deionized water (30 mL). Caution: Sodium chlorite is a strong oxidizer. Add this solution dropwise to the reaction mixture over 30-45 minutes using an addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is consumed.

-

Quenching: Cool the mixture back to 0-5 °C in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (~30 mL) until a test with potassium iodide-starch paper indicates the absence of peroxides (the paper remains white).

-

Solvent Removal & pH Adjustment: Concentrate the mixture in vacuo to remove the organic solvents (tert-butanol, acetonitrile, and excess 2-methyl-2-butene). Cool the remaining aqueous slurry in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate of the carboxylic acid product will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL).

-

Drying & Purification: Dry the crude product under high vacuum. The product is often of high purity (>95%). If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Caption: Experimental workflow for the Pinnick Oxidation.

Alternative Protocol: Controlled Permanganate Oxidation

This method is less ideal due to the harshness of KMnO₄ but can be effective if Pinnick reagents are unavailable. The key is to control the temperature and stoichiometry strictly.

-

Setup: Dissolve 3,5-dichloro-2-fluoropyridine-4-carbaldehyde (1.94 g, 10.0 mmol, 1.0 equiv.) in a mixture of acetone (50 mL) and water (10 mL) in a 250 mL flask. Cool to 0-5 °C.

-

Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (1.66 g, 10.5 mmol, 1.05 equiv.) in water (40 mL).

-

Addition: Add the KMnO₄ solution dropwise to the stirred aldehyde solution over 1 hour, maintaining the temperature below 5 °C. A brown precipitate of MnO₂ will form.

-

Monitoring: Stir at 0-5 °C for an additional 2 hours. Monitor by TLC.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears completely.

-

Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad with acetone.

-

Isolation: Concentrate the filtrate in vacuo to remove the acetone. Acidify the remaining aqueous solution with 2M HCl to pH 2-3 to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Data Analysis and Characterization

Comparative Results

| Parameter | Pinnick Oxidation | Permanganate Oxidation |

| Typical Yield | 85 - 95% | 60 - 75% |

| Purity (Crude) | >95% | 80 - 90% (often contains Mn traces) |

| Reaction Time | 3 - 5 hours | 3 - 4 hours |

| Temperature | 0 °C to Room Temp. | 0 - 5 °C (Strict Control) |

| Safety | Moderate (NaClO₂ is an oxidizer) | High (KMnO₄ is a very strong oxidizer) |

| Work-up | Straightforward | Requires filtration of fine MnO₂ solids |

Expected Product Characterization Data

For 3,5-Dichloro-2-fluoropyridine-4-carboxylic acid (C₆H₂Cl₂FNO₂, M.W. = 209.99):

-

¹H NMR (400 MHz, DMSO-d₆): δ ~14.0 (s, 1H, -COOH), 8.65 (s, 1H, Ar-H). The characteristic aldehyde proton at ~10.2 ppm will be absent.

-

¹³C NMR (101 MHz, DMSO-d₆): δ ~164.0 (C=O), ~158.0 (d, J_CF ≈ 240 Hz, C-F), ~148.0 (C-H), and other aromatic carbons. The aldehyde carbon at ~188.0 ppm will be absent.

-

FT-IR (ATR, cm⁻¹): 2500-3300 (broad, O-H stretch), 1710 (s, C=O stretch). The aldehyde C-H stretch at ~2850 cm⁻¹ will be absent.

-

LC-MS (ESI-): m/z calculated for C₆HCl₂FNO₂⁻ [M-H]⁻: 208.9; found 208.9.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient oxidant. 2. Oxidant degraded. 3. Reaction time too short. | 1. Use a slight excess of oxidant (1.6 equiv. of NaClO₂). 2. Use fresh, high-quality sodium chlorite. 3. Allow reaction to stir longer, monitoring by TLC/HPLC. |

| Low Yield | 1. Product lost during work-up. 2. Side reactions from un-scavenged HOCl. 3. Degradation of substrate (permanganate method). | 1. Ensure pH is sufficiently low (~2) during precipitation. 2. Ensure an adequate excess of scavenger (2-methyl-2-butene) is used. 3. Maintain strict temperature control if using KMnO₄. |

| Formation of Impurities | 1. Reaction temperature too high. 2. Inefficient quenching. | 1. Maintain low temperature during the exothermic addition of the oxidant. 2. Ensure the quenching agent is added until all oxidants are consumed. |

Conclusion

For the synthesis of 3,5-dichloro-2-fluoropyridine-4-carboxylic acid, the Pinnick oxidation stands out as the premier method. Its mild reaction conditions, high selectivity, and operational simplicity result in excellent yields and high purity, minimizing the need for extensive purification. This protocol is robust, scalable, and avoids the use of toxic heavy metals, aligning with the principles of green chemistry. While permanganate oxidation is a possible alternative, it requires more stringent control and typically results in lower yields, making the Pinnick oxidation the highly recommended procedure for researchers and drug development professionals working with this valuable synthetic intermediate.

References

-

Pinnick oxidation - Wikipedia. Wikipedia. [Link]

-

Oxidation of Aldehydes and Ketones | Organic Chemistry... - Fiveable. Fiveable. [Link]

-

Oxidation of Aldehydes (12.2.1) | OCR A-Level Chemistry Notes | TutorChase. TutorChase. [Link]

-

Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. [Link]

-

(PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate. [Link]

-

19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Pinnick oxidation - Organic Chemistry Reaction. Organic Chemistry Reaction. [Link]

-

Enzymatic reactions towards aldehydes: An overview - PMC - NIH. National Institutes of Health. [Link]

-

Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. PSIBERG. [Link]

-

Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids - JoVE. JoVE. [Link]

-

4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. ChemBeq. [Link]

-

Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. [Link]

-

Efficient and Rapid Method for the Oxidation of Electron‐Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide - Taylor & Francis Online. Taylor & Francis Online. [Link]

-

Vapor-phase oxidation of 4-picoline to pyridine-4-carboxaldehyde on a vanadium phosphate catalysts | Scilit. Scilit. [Link]

-

KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA - TSI Journals. TSI Journals. [Link]

-

Permanganate ion oxidations. 18. Kinetics and mechanism of the oxidation of (E)-3-(2-pyridinyl) - ACS Publications. ACS Publications. [Link]

-

Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

oxidation of aldehydes and ketones - Chemguide. Chemguide. [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. National Institutes of Health. [Link]

- CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents.

-

(PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]

-

Potassium Permanganate - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. ResearchGate. [Link]

-

Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? ResearchGate. [Link]

-

J. Podlech Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Thieme. [Link]

-

Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. [Link]

-

What is the reason why aldehydes are not oxidised to carboxylic acids in the presence of chromium trioxide and pyridine? - Quora. Quora. [Link]

-

Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods - FRONTIERS IN CHEMICAL SCIENCES. Frontiers in Chemical Sciences. [Link]

-

Regioselective oxidation of carbaporphyrinoid systems. World Scientific. [Link]

-

Oxidation reduces spin-orbital coupling to achieve robust fluorescence emission in halogen-substituted dithieno[3,2-b:2′,3′-d]thiophene. Royal Society of Chemistry. [Link]

-

Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - Semantic Scholar. Semantic Scholar. [Link]

Sources

- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 3. chemistry-reaction.com [chemistry-reaction.com]

- 4. psiberg.com [psiberg.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Potassium Permanganate [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]

- 12. researchgate.net [researchgate.net]

Heterocyclic library synthesis using 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde

Application Notes & Protocols

Topic: Heterocyclic Library Synthesis using 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Leveraging a Polysubstituted Pyridine: A Strategic Guide to Heterocyclic Library Synthesis from 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde

As a Senior Application Scientist, this guide provides an in-depth exploration of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde as a cornerstone building block for the synthesis of diverse heterocyclic libraries. This trifunctional precursor is uniquely primed for sequential and selective chemical modifications, offering a robust platform for generating novel molecular scaffolds relevant to medicinal chemistry and drug discovery.[1] The pyridine core is a prevalent motif in numerous FDA-approved drugs, making its derivatives highly valuable in pharmaceutical research.[2]

The strategic arrangement of its functional groups—an aldehyde, a highly activated fluorine atom, and two less reactive chlorine atoms—allows for a hierarchical reaction strategy. This document outlines the core principles, detailed protocols, and field-proven insights for exploiting this reactivity to construct complex heterocyclic systems, including substituted pyridines and fused pyrido[2,3-d]pyrimidines.

The Principle of Selective Reactivity

The synthetic utility of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde stems from the differential reactivity of its substituents. This allows for a controlled, stepwise functionalization.

-

C2-Fluorine (The Primary Reaction Site): The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, coupled with the high electronegativity of fluorine, makes this position exceptionally susceptible to attack by nucleophiles.[3] Fluoride is an excellent leaving group in SNAr reactions, often allowing for milder reaction conditions compared to its chloro- or bromo-analogs.[3][4] This high reactivity enables the selective introduction of a wide range of N-, O-, and S-nucleophiles at this position while preserving the other functionalities.

-

C4-Carbaldehyde (The Cyclization Anchor): The aldehyde group is a versatile handle for subsequent transformations. It can participate in condensations, reductive aminations, and Wittig-type reactions. Crucially, it serves as the key electrophile for intramolecular cyclization reactions, enabling the formation of fused ring systems after the initial SNAr step.

-

C3 & C5-Chlorines (The Late-Stage Diversification Sites): The chlorine atoms are significantly less reactive towards SNAr than the C2-fluorine. This allows them to be carried through the initial reaction steps and functionalized later using more forcing conditions or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing vectors for late-stage library diversification.

The overall synthetic strategy is visualized in the workflow diagram below.

Caption: General workflow for library synthesis.

Application & Protocol: Synthesis of 2-Amino-3,5-dichloropyridine-4-carbaldehyde Derivatives

The first step in many library syntheses is the selective displacement of the C2-fluorine. This protocol details a general method for the SNAr reaction with primary or secondary amines.

Expert Insights: The choice of base and solvent is critical. A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is preferred to deprotonate the amine nucleophile without competing in the substitution reaction. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the cation of the base and accelerate the SNAr reaction. The reaction generally proceeds smoothly at temperatures from room temperature to 80 °C. The high selectivity for substitution of fluoride over chloride is a key advantage of this methodology.[5]

Materials:

-

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde (1.0 equiv) and anhydrous DMF (to achieve a concentration of ~0.2 M).

-

Add potassium carbonate (2.0 equiv) to the solution.

-

Add morpholine (1.2 equiv) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3,5-dichloro-2-morpholinopyridine-4-carbaldehyde.

Data Summary Table:

| Nucleophile (Example) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Morpholine | K₂CO₃ | DMF | 60 | 4-6 | 85-95 |

| Benzylamine | Cs₂CO₃ | DMSO | 80 | 3-5 | 80-90 |

| Aniline | K₂CO₃ | NMP | 100 | 8-12 | 70-85 |

| 4-Methoxy-phenol | K₂CO₃ | DMF | 80 | 6-8 | 75-85 |

Application & Protocol: Construction of Fused Pyrido[2,3-d]pyrimidine Scaffolds

With the C2 position functionalized, the aldehyde at C4 becomes the focal point for constructing fused heterocyclic systems. Pyrido[2,3-d]pyrimidines are important pharmacophores found in kinase inhibitors and other therapeutic agents.[1] This protocol describes a condensation-cyclization reaction with a guanidine salt to form the fused pyrimidine ring.

Expert Insights: This transformation is a classic example of a tandem reaction. It begins with the formation of an imine intermediate between the aldehyde and one of the amino groups of guanidine. A subsequent intramolecular nucleophilic attack from the second amino group of the guanidine onto the C2 carbon (now attached to the newly introduced amine from Step 1), followed by elimination of that amine, leads to the fused ring system. The choice of base is again important; a stronger base like sodium ethoxide is often required to facilitate the cyclization and aromatization steps.

Materials:

-

Product from Protocol 2.1 (e.g., 2-(benzylamino)-3,5-dichloropyridine-4-carbaldehyde) (1.0 equiv)

-

Guanidine hydrochloride (3.0 equiv)

-

Sodium ethoxide (NaOEt), 21% solution in ethanol (4.0 equiv)

-

Ethanol (EtOH), absolute

-

Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the starting carbaldehyde (1.0 equiv), guanidine hydrochloride (3.0 equiv), and absolute ethanol.

-

Stir the suspension at room temperature and slowly add the sodium ethoxide solution (4.0 equiv). The mixture may become thick.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature. A precipitate may form.

-

Carefully neutralize the mixture with 1 M HCl (aq) to pH ~7.

-

Filter the resulting solid and wash with cold ethanol and then water.

-

Dry the solid under vacuum to obtain the crude product.

-

The product can be further purified by recrystallization or flash column chromatography if necessary.

Reaction Mechanism Visualization:

Caption: Key steps in pyridopyrimidine formation.

References

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Center for Biotechnology Information. [Link]

-

Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ScienceDirect. [Link]

-

Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC. National Center for Biotechnology Information. [Link]

-

Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biolog. MDPI. [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Using 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde as a pharmaceutical building block

Application Note: Strategic Utilization of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde

Executive Summary

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde is a high-value, electron-deficient heterocyclic building block. Its utility lies in its orthogonal reactivity profile : it possesses three distinct "handles" that can be manipulated sequentially without protecting groups.

-

C2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

-

C4-Formyl: A versatile electrophile for condensation, reductive amination, and olefination.

-

C3/C5-Chloro: Sterically hindered handles for late-stage transition-metal cross-coupling.

This guide details the synthesis, stability, and application of this scaffold in generating fused heteroaromatic cores (e.g., pyrido[2,3-d]pyrimidines) relevant to kinase inhibitor discovery.

Chemical Profile & Reactivity Map

Compound Identity:

-

Name: 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde[1]

-

Precursor CAS: 823-56-3 (3,5-Dichloro-2-fluoropyridine)

-

Molecular Weight: ~193.99 g/mol

-

Appearance: Pale yellow solid (typically)

-

Storage: -20°C, under Argon (Aldehyde is prone to oxidation; C-F bond is hydrolytically sensitive under basic conditions).

Electronic Environment: The pyridine ring is severely electron-deficient due to the cumulative inductive effects of the nitrogen, two chlorines, one fluorine, and the formyl group.

-

C2 Position: The most electrophilic site. The fluoride leaving group is activated by the adjacent ring nitrogen and the electron-withdrawing nature of the C3-Cl and C4-CHO.

-

C4 Position: The aldehyde proton is acidic; the carbonyl carbon is highly reactive toward nucleophiles.

-

C3/C5 Positions: The C-Cl bonds are deactivated for SNAr relative to C-F but are excellent substrates for Suzuki-Miyaura or Buchwald-Hartwig couplings once the C2 and C4 positions are derivatized.

Visualization: Orthogonal Reactivity Logic

Caption: Reactivity hierarchy of the scaffold. The C2-F bond is the primary site of attack, followed by C4-CHO manipulations.

Synthesis Protocol: Generation of the Building Block

Since this specific aldehyde is often not available in bulk catalogs, it is best synthesized in situ or on-demand from the commercially available 3,5-dichloro-2-fluoropyridine (CAS 823-56-3) .

Mechanism: Directed ortho-lithiation (DoM). The C4 proton is the most acidic due to the flanking inductive effect of the two chlorine atoms.

Protocol:

-

Reagents: 3,5-Dichloro-2-fluoropyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), DMF (Dimethylformamide, 1.5 eq), dry THF.

-

Setup: Flame-dried 3-neck flask, Argon atmosphere, low-temperature thermometer.

-

Step A (Lithiation):

-

Cool THF solution of LDA (freshly prepared or commercial) to -78°C .

-

Add 3,5-dichloro-2-fluoropyridine in THF dropwise over 30 min. Crucial: Maintain internal temp < -70°C to prevent "halogen dance" or benzyne formation.

-

Stir at -78°C for 45–60 min. The solution typically turns deep yellow/orange (lithiated species).

-

-

Step B (Formylation):

-

Add anhydrous DMF dropwise.

-

Stir at -78°C for 30 min, then allow to warm to 0°C over 1 hour.

-

-

Workup:

Application Case Study: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This workflow demonstrates how to use the aldehyde and fluorine handles to build a bicyclic system, a common scaffold in EGFR and CDK inhibitors.

Step 1: SNAr Diversification (The "Hinge Binder")

The C2-fluorine is displaced first. If the aldehyde is sensitive to the amine nucleophile, one might protect the aldehyde (acetal) or perform the reaction at lower temperatures where the aldehyde is less reactive than the C-F bond.

-

Insight: 2-Fluoropyridines react ~320x faster than 2-chloropyridines in SNAr [1].[6] The presence of the C4-CHO and C3/C5-Cl further accelerates this rate.

Protocol:

-

Dissolve 3,5-dichloro-2-fluoropyridine-4-carbaldehyde (1 mmol) in dry THF (0.1 M).

-

Add Primary Amine (e.g., Aniline or Alkyl amine, 1.05 eq) and DIPEA (1.2 eq).

-

Stir at 0°C to RT . Monitor by TLC/LCMS.

-

Note: Heating is rarely required and may cause side reactions at the aldehyde.

-

-

Isolate the 2-amino-3,5-dichloro-4-formylpyridine.

Step 2: Ring Fusion (Condensation)

React the 4-formyl group with a bis-nucleophile (e.g., guanidine or acetamidine) to close the pyrimidine ring.

-

Note: Since the pyridine already has a C3-Cl, direct condensation might require a specific linker. A more common route for this specific scaffold is condensation with hydrazine to form a pyrazolo[3,4-c]pyridine or reaction with an amidine if the C3-Cl can be displaced or utilized.

-

Alternative Strategy: Reductive amination of the aldehyde followed by intramolecular SNAr at C3-Cl (requires high heat/catalysis).

Featured Protocol: Formation of 1H-Pyrazolo[3,4-c]pyridine derivative

-

Take the product from Step 1 (2-amino-3,5-dichloro-4-formylpyridine).

-

Add Hydrazine Hydrate (1.5 eq) in Ethanol.

-

Reflux for 2–4 hours.

-

Mechanism: Hydrazone formation at C4-CHO

Intramolecular SNAr at C3-Cl (favored by entropy and the leaving group ability of Cl). -

Result: A 3-chloro-1H-pyrazolo[3,4-c]pyridine core.

Step 3: Late-Stage Cross-Coupling

The remaining Chlorine (originally at C5) is now the only halogen left. It is sterically hindered but electronically activated.

-

Reaction: Suzuki-Miyaura Coupling.

-

Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos (required for hindered chlorides).

-

Conditions: Boronic acid (1.5 eq), K3PO4 (3 eq), Dioxane/Water, 100°C.

Quantitative Data & Stability Table

| Parameter | Value / Condition | Notes |

| SNAr Reactivity (C2-F) | High (RT, < 1h) | >300x faster than C2-Cl analogs [1].[6] |

| Aldehyde Stability | Moderate | Prone to oxidation to carboxylic acid in air. Store under Ar. |

| C3/C5-Cl Stability | High | Inert to mild nucleophiles; requires Pd-catalysis or high heat for displacement. |

| Solubility | DCM, THF, EtOAc | Poor solubility in Hexane/Water. |

| Toxicity | High | Fluoropyridines are skin/eye irritants and toxic by inhalation [2]. |

Workflow Visualization

Caption: Step-by-step synthesis of a kinase inhibitor core starting from the commercial precursor.

References

-

BenchChem. (2025).[4] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[4] Retrieved from (Verified general reactivity principle).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2783256, 3,5-Dichloro-2-fluoropyridine. Retrieved from [Link]

-

Fier, P. S., & Hartwig, J. F. (2013).[7] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Radical Mechanism. Science, 342(6161), 956-960. (Context on fluoropyridine functionalization).

-

Schlosser, M. (2005). The 2-Fluoro- and 2-Chloropyridines: A Reactivity Comparison. Current Organic Chemistry.[2] (Fundamental reactivity data).

Disclaimer: This protocol involves the use of hazardous chemicals (LDA, Fluoropyridines). All experiments must be conducted in a fume hood with appropriate PPE. The synthesis of the aldehyde intermediate requires strictly anhydrous conditions.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. ias.ac.in [ias.ac.in]

- 3. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

Troubleshooting & Optimization

Troubleshooting instability of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde in basic media

Welcome to the technical support center for 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile building block. Here, we address common issues related to its stability in basic media through a series of troubleshooting guides and frequently asked questions. Our aim is to provide not just solutions, but also a deeper understanding of the chemical principles at play, ensuring the success and integrity of your experiments.

Introduction: The Double-Edged Sword of Reactivity

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde is a valuable reagent in medicinal chemistry and materials science due to its densely functionalized core. The pyridine ring is rendered highly electron-deficient by three powerful electron-withdrawing groups: two chloro substituents and a formyl group. This electronic nature, combined with the excellent leaving group ability of the fluorine at the C2 position, makes the molecule exceptionally reactive towards nucleophiles. While this high reactivity is beneficial for various synthetic transformations, it is also the root cause of its instability, particularly in the presence of bases. This guide will help you harness its reactivity while avoiding common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing rapid decomposition of my starting material upon addition of a base. What is happening?

Answer: The most probable cause is a rapid nucleophilic aromatic substitution (SNAr) at the C2 position. The pyridine ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the two chloro groups and the carbaldehyde. The C-F bond at the 2-position is the most labile site for substitution.

-

Causality: 2-Fluoropyridines are significantly more reactive in SNAr reactions than their 2-chloro counterparts; in one instance, the reaction of 2-fluoropyridine with sodium ethoxide was found to be 320 times faster than that of 2-chloropyridine.[1] Basic media, especially those containing hydroxide or alkoxides, provide potent nucleophiles that readily attack the electron-deficient C2 carbon, displacing the fluoride ion. This process is often irreversible and can occur at room temperature or even lower.

-

Troubleshooting Protocol:

-

Re-evaluate your choice of base: If the base is acting as a nucleophile (e.g., NaOH, KOH, NaOMe), consider switching to a non-nucleophilic, sterically hindered base.

-

Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) to control the rate of the SNAr side reaction.

-

Slow addition: Add the base slowly and portion-wise to maintain a low instantaneous concentration, which can help to suppress side reactions.

-

Protect the aldehyde: If the reaction conditions are harsh, consider protecting the aldehyde group as an acetal. Acetals are generally stable to basic conditions and can be deprotected later under acidic conditions.

-

FAQ 2: My reaction is producing a mixture of an alcohol and a carboxylic acid, and my desired product yield is low. What is the likely cause?

Answer: You are likely observing a Cannizzaro reaction. This is a classic reaction of aldehydes that lack α-hydrogens, such as 3,5-dichloro-2-fluoropyridine-4-carbaldehyde, in the presence of a strong base.[2][3]

-

Causality: The Cannizzaro reaction is a base-induced disproportionation where two molecules of a non-enolizable aldehyde react to produce a primary alcohol and a carboxylic acid.[2] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule, effecting a redox transformation.[2]

-

Troubleshooting Protocol:

-

Avoid strong, nucleophilic bases: The Cannizzaro reaction is promoted by strong bases like NaOH and KOH.[2] If your desired reaction requires a base, opt for a weaker, non-nucleophilic one.

-

Control stoichiometry: If a strong base is unavoidable, use it in catalytic amounts if possible, although this is often not feasible for reactions requiring a stoichiometric amount of base.

-

Crossed Cannizzaro Reaction: If your reaction can tolerate it, consider a "crossed Cannizzaro" approach by adding a more reactive, inexpensive aldehyde like formaldehyde as a sacrificial hydride donor. This would preferentially reduce your valuable aldehyde to the alcohol while formaldehyde is oxidized.

-

Alternative synthetic route: If the Cannizzaro reaction is a persistent issue, you may need to reconsider your synthetic strategy to avoid the use of strong bases with the unprotected aldehyde.

-

FAQ 3: I am seeing a complex mixture of byproducts, and I suspect my aldehyde is reacting with my solvent or other reagents. Is this possible?

Answer: Yes, this is highly possible. The electrophilic nature of the aldehyde and the activated pyridine ring can lead to several side reactions.

-

Causality:

-

Aldol-type Condensations: If your reaction mixture contains other carbonyl compounds that can form an enolate (e.g., acetone as a solvent), your aldehyde can act as the electrophilic partner in a crossed-aldol condensation.[4][5]

-

Hydrate and Hemiacetal Formation: In the presence of water or alcohols, aldehydes can form hydrates (gem-diols) or hemiacetals, respectively.[6][7] While these are often in equilibrium with the aldehyde, under certain conditions, they can be trapped or lead to further reactions.

-

Reaction with Amines: Primary or secondary amines can react with the aldehyde to form imines or enamines, respectively.[7]

-

-

Troubleshooting Protocol:

-

Solvent Selection: Use aprotic, non-nucleophilic solvents such as THF, dioxane, toluene, or dichloromethane. Avoid protic solvents like water and alcohols, and carbonyl-containing solvents like acetone if you are using a base.

-

Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can act as a nucleophile.

-

Reagent Compatibility: Carefully review all reagents in your reaction mixture for potential nucleophiles that could react with the aldehyde or the pyridine ring.

-

Experimental Protocols & Data

Protocol 1: General Handling and Storage

Due to its reactivity, 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde should be handled with care.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere. The pKa of pyridine-4-carbaldehyde is approximately 4.72, indicating it is a weakly basic compound.[3] However, its stability is more of a concern with nucleophiles than with acids.

-

Handling: Always handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture. Use anhydrous solvents and reagents.

Table 1: Recommended Bases for Reactions Involving 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde

| Base | Type | pKa (Conjugate Acid) | Suitability | Potential Issues |

| NaOH, KOH | Strong, Nucleophilic | ~15.7 (H₂O) | Poor | Promotes SNAr and Cannizzaro reaction |

| Na₂CO₃, K₂CO₃ | Weak, Nucleophilic | ~10.3 (HCO₃⁻) | Moderate | Can still promote SNAr at elevated temperatures |

| Triethylamine (Et₃N) | Non-nucleophilic | ~10.7 | Good | Generally well-tolerated, but basicity may be insufficient for some reactions |

| DBU, DBN | Non-nucleophilic | ~13.5 (DBUH⁺) | Good | Strong, non-nucleophilic bases suitable for many applications |

| Proton Sponge | Non-nucleophilic | ~12.1 | Excellent | Sterically hindered and non-nucleophilic, but expensive |

| NaH, KH | Strong, Non-nucleophilic | ~36 (H₂) | Use with caution | Can deprotonate a wide range of substrates, but can also act as a reducing agent |

Visualizing Instability Pathways

To better understand the competing reactions, the following diagrams illustrate the key degradation pathways in basic media.

Caption: Competing degradation pathways in basic media.

Troubleshooting Workflow

The following workflow can guide your decision-making process when encountering instability issues.

Caption: A decision tree for troubleshooting instability.

References

- Handloser, C. S., Chakrabarty, M. R., & Mosher, M. W. (1973). Experimental determination of pKa values by use of NMR chemical shift.

-

Cannizzaro Reaction. (2023). In Wikipedia. Retrieved from [Link]

-

Aldehyde. (2024). In Wikipedia. Retrieved from [Link]

-

Chemical Reactions of Aldehydes and Ketones. (n.d.). National Council of Educational Research and Training. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

-

Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. (1994). Taylor & Francis Group. Retrieved from [Link]

- Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 14(4), 580-584.

- Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9069-9083.

-

Sarpong Group, The. (2016, November 22). Quenching of Pyrophoric Materials. University of California, Berkeley. Retrieved from [Link]

-

Pyridine-4-carbaldehyde. (2023). In Wikipedia. Retrieved from [Link]

-

Aldol Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Khan, S. A., & Kumar, S. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 868-895.

-

Khan Academy. (2024, October 31). Cannizzaro reaction| Aldehydes, ketones & carb.acids | Class 12 | Chemistry [Video]. YouTube. Retrieved from [Link]

-

Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.

-

Microbial Degradation of Pyridine and Pyridine Derivatives. (2018). Semantic Scholar. Retrieved from [Link]

-

Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Online Chemistry Notes. Retrieved from [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

- Goutopoulos, A., & Jannasch, P. (2014). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Advances, 4(106), 61643-61652.

-

Khan Academy. (n.d.). Aldol reactions in metabolism. Retrieved from [Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Pyridin-4-carbaldehyd | 872-85-5 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

Technical Support Center: Purification of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde Reaction Mixtures

Welcome to the technical support center for the purification of 3,5-dichloro-2-fluoropyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate. The following sections offer field-proven insights and detailed protocols to help you navigate common challenges and achieve high purity for your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3,5-dichloro-2-fluoropyridine-4-carbaldehyde reaction mixtures.

Q1: My crude reaction mixture is a dark, tarry mess. How can I effectively remove the coloration and baseline impurities before column chromatography?

A1: Initial Work-up Strategy for Tar and Color Removal

Heavy tar formation often indicates side reactions or degradation. An initial extractive work-up is crucial to remove highly polar and colored impurities.

Causality: The desired aldehyde is a neutral organic molecule, while many colored byproducts and polymerization products are often more polar or acidic/basic in nature. A liquid-liquid extraction will partition these species based on their solubility and acid-base properties.

Recommended Protocol:

-

Solvent Partitioning: Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with:

-

A mild acidic solution (e.g., 1M HCl) to remove basic impurities.

-

A mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

-

Brine (saturated NaCl solution) to reduce the water content in the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1] This should yield a less colored, more manageable crude product for further purification.

Q2: I'm seeing multiple spots on my TLC, even after an initial work-up. How do I choose the best purification strategy?

A2: Selecting the Appropriate Purification Method

The choice between recrystallization, column chromatography, or a bisulfite wash depends on the nature of the impurities.

-

Column Chromatography: This is the most versatile method for separating compounds with different polarities.[2] It is highly recommended when multiple, distinct spots are visible on TLC.

-

Recrystallization: This technique is ideal if your desired product is the major component and the impurities have different solubility profiles.[3] It can be a highly efficient method for obtaining very pure material.

-

Sodium Bisulfite Wash: This is a highly specific and effective method for removing aldehyde impurities from a mixture or for purifying the aldehyde itself.[4][5] It relies on the reversible formation of a water-soluble bisulfite adduct with the aldehyde.[1]

Q3: My column chromatography is not giving good separation. The product is co-eluting with an impurity. What can I do?

A3: Optimizing Column Chromatography Parameters

Poor separation can be due to several factors. Here’s a systematic approach to troubleshoot:

1. Solvent System (Mobile Phase) Optimization:

-

Polarity Adjustment: The polarity of the eluent is critical. If your compound and impurity are co-eluting, their polarities are very similar in the current solvent system.

-

Try a less polar solvent system to increase the retention time of both compounds on the silica gel, which may improve separation.

-

Alternatively, a slightly more polar system might selectively move your product faster or slower than the impurity.

-

-

Solvent Selectivity: Sometimes, changing the solvent composition, not just the polarity, can improve separation. For example, switching from a hexane/ethyl acetate system to a hexane/DCM or a toluene-based system can alter the interactions with the stationary phase and improve resolution.

2. Stationary Phase and Column Packing:

-

Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks.[6] Uneven packing leads to band broadening and poor separation.[7] A wet slurry packing method is generally recommended.[2]

-

Silica Gel Choice: Standard silica gel (60 Å, 230-400 mesh) is usually sufficient. For difficult separations, consider using a smaller particle size silica for higher resolution.

3. Loading Technique:

-

Concentrated Sample: Dissolve your crude product in a minimal amount of the mobile phase or a volatile solvent like DCM.[8]

-

Narrow Band: Load the sample onto the column as a narrow, concentrated band.[9] A broad starting band will result in poor separation.

Q4: I tried recrystallization, but my product "oiled out" instead of forming crystals. What went wrong?

A4: Troubleshooting Oiling Out During Recrystallization

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.

Causes and Solutions:

-

Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[3]

-

Solvent Choice: The chosen solvent may be too good a solvent for your compound.

-

Try a solvent system where the compound has lower solubility at room temperature. A common technique is to use a binary solvent system (a "good" solvent and a "poor" solvent).[10] Dissolve the compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

-

-

Impurity Presence: High levels of impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde?

A1: Potential Synthetic Byproducts

The impurities will largely depend on the synthetic route. However, common impurities can include:

-

Unreacted Starting Materials: Such as the corresponding pyridine precursor.

-

Over- or Under-halogenated Species: Pyridines with a different number or position of halogen atoms.

-

Hydrolysis Products: If water is present, the aldehyde could potentially be hydrated or oxidized.

-

Products of Side Reactions: Depending on the reagents used, various side products can form. For example, in fluorination reactions, partially fluorinated intermediates can be present.[11]

Q2: What is the best way to monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC)

TLC is the most common and efficient method for monitoring column chromatography.

Protocol:

-

Collect fractions in a series of test tubes or vials.

-

Spot each fraction (or every few fractions) on a TLC plate.

-

Also spot your starting material and, if available, a pure standard of the desired product.

-

Develop the TLC plate in the same solvent system used for the column.

-

Visualize the spots under UV light and/or with a chemical stain.

-

Combine the fractions that contain only the pure product.

Q3: Can I use a sodium bisulfite wash to purify my 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde?

A3: Yes, a bisulfite wash is an excellent and highly selective method for aldehyde purification.

Principle: Aldehydes react with sodium bisulfite to form a water-soluble adduct.[1] This adduct can be separated from non-aldehyde impurities in an aqueous layer. The reaction is reversible, and the aldehyde can be regenerated by adding a base.[5]

Workflow Diagram:

Caption: Sodium Bisulfite Wash Workflow

Q4: What are the recommended storage and handling conditions for pure 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde?

A4: Proper Storage and Handling

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] Keep away from heat, sparks, and open flames.[13]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Handle in a fume hood to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes.[15]

Q5: What analytical techniques can I use to confirm the purity and identity of my final product?

A5: Analytical Characterization

Several analytical methods are essential for confirming the purity and structure of your final product:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for assessing purity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are powerful techniques for determining purity by separating the main component from any residual impurities.[16][17]

-

Melting Point: A sharp melting point close to the literature value (75-79 °C) is a good indicator of high purity.[18]

Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying 3,5-dichloro-2-fluoropyridine-4-carbaldehyde using silica gel column chromatography.

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Glass chromatography column

-

Sand

-

Cotton or glass wool

-

Eluent (e.g., a mixture of hexanes and ethyl acetate, start with a low polarity like 95:5 and gradually increase)

-

Crude product

-

Collection tubes/flasks

Procedure:

-

Column Preparation:

-

Packing the Column (Wet Slurry Method):

-

In a beaker, make a slurry of silica gel in the initial, low-polarity eluent.[7]

-

Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[6]

-

Add more eluent as needed, ensuring the silica gel bed never runs dry.

-

Once the silica has settled, add a layer of sand on top to protect the silica bed.

-

-

Loading the Sample:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent).

-

Carefully add the sample solution to the top of the column using a pipette.[9]

-

Allow the sample to absorb onto the silica gel until the liquid level is just at the top of the sand layer.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column.

-

Begin collecting fractions as the solvent flows through the column. Apply gentle pressure (flash chromatography) if necessary to speed up the process.

-

Monitor the separation by TLC.

-

Gradually increase the polarity of the eluent if the product is eluting too slowly.

-

-

Product Isolation:

-

Combine the pure fractions as determined by TLC.

-

Remove the solvent using a rotary evaporator to obtain the purified product.[8]

-

Workflow Diagram:

Caption: Column Chromatography Workflow

Protocol 2: Recrystallization

This protocol is for purifying a solid sample of 3,5-dichloro-2-fluoropyridine-4-carbaldehyde that is mostly pure.

Materials:

-

Crude solid product

-

Recrystallization solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring.[10] Continue adding small portions of hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this process.[10]

-

Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

-

Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO | [18] |

| Molecular Weight | 176.00 g/mol | [18] |

| Melting Point | 75-79 °C (lit.) | [18] |

| Appearance | Solid | [18] |

References

- TCI Chemicals. (2024, November 30).

- Google Patents. (n.d.). CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.

- Benchchem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.

- Angene Chemical. (2025, October 19).

- ResearchGate. (n.d.).

- (2025, April 21).

- Thermo Fisher Scientific. (2025, September 24).

- (n.d.).

- (n.d.).

- (2013, June 10). Aldehydes in water: Simultaneous derivatisation and extraction in green process - 2013.

- (n.d.).

- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.